molecular formula C8H13NO2 B12276802 3-Azabicyclo[3.2.1]octane-1-carboxylic acid

3-Azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B12276802
M. Wt: 155.19 g/mol
InChI Key: SSYIXPHYICNAKT-UHFFFAOYSA-N
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Description

3-Azabicyclo[321]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound It is part of the azabicyclo[321]octane family, which is known for its unique bicyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the catalytic asymmetric Rautenstrauch reaction, which provides good enantiocontrol . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a non-covalent mechanism of action . This inhibition can modulate inflammatory responses, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[321]octane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-2-1-6(3-8)4-9-5-8/h6,9H,1-5H2,(H,10,11)

InChI Key

SSYIXPHYICNAKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CNC2)C(=O)O

Origin of Product

United States

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